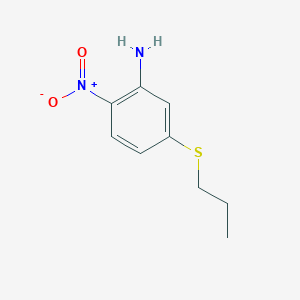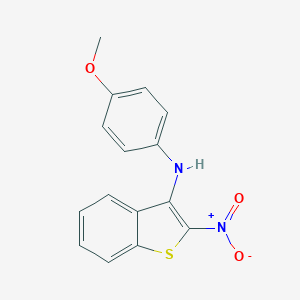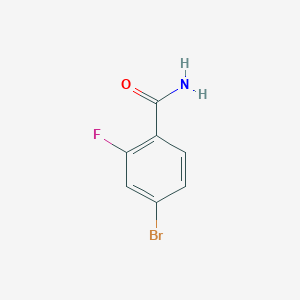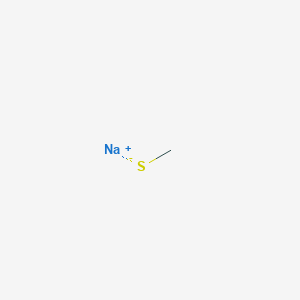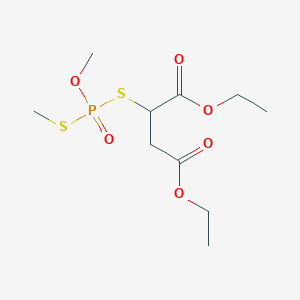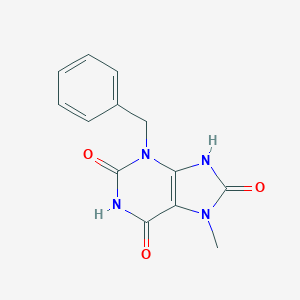
3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are widely found in nature as part of nucleotides and nucleic acids (DNA and RNA) and are central to the function and structure of living cells. Benzylated purines, such as the one , have been studied for their potential biological activities, including their affinity to adenosine receptors and anticonvulsant properties.
Synthesis Analysis
The synthesis of benzylated purines can be achieved through various methods. For instance, N-benzyl pyrimido[2,1-f]purinediones, which are structurally related to the compound of interest, are synthesized by cyclization of chloropropylo-bromo-xanthine derivatives with benzylamines. This process can be enhanced using microwave irradiation conditions, which is a common technique to speed up chemical reactions . Another method involves the alkylation of chloropurine, which is a simpler two-step process that has been used to create compounds with anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of benzylated purines is characterized by the presence of a benzyl group attached to the purine ring. This modification significantly influences the compound's interaction with biological targets, such as adenosine receptors. The spatial and lipophilic properties of these compounds are crucial for their binding affinity and selectivity towards different receptor subtypes .
Chemical Reactions Analysis
Benzylated purines undergo various chemical reactions, including hydrolysis and alcoholysis. For example, 2-amino-9-benzyl-6-chloro-9H-purine can be hydrolyzed in the presence of DABCO to yield a dihydro-oxo-purine derivative. It can also react with alcohols in the presence of a base to form alkoxy-amino-benzyl-purines . These reactions are important for modifying the structure of the compound to enhance its biological activity or to create new derivatives for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylated purines, such as solubility, melting point, and stability, are influenced by the substituents on the purine ring. The presence of a benzyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The affinity of these compounds to adenosine receptors is also a critical chemical property, with some derivatives showing selective affinity to A2A receptors at micromolar concentrations .
Aplicaciones Científicas De Investigación
Synthesis and Modification Techniques
- Purine derivatives, including those similar to the specified compound, often require protective groups during synthesis to prevent unwanted reactions at specific sites. For example, in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, the use of benzyl protection can lead to simultaneous debenzylation at both N1 and N7 positions. Alternative protective groups like thietanyl have been explored to synthesize 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating the need for precise control over reaction conditions and protective group strategies (Khaliullin & Shabalina, 2020).
Chemical Properties and Reactivity
- Studies on the methylation and reduction of purine derivatives, including 2,8-dioxo-, 2,8-diamino-, and 2-amino-8-oxo-purines, reveal intricate reactivity patterns and the formation of various methylated and reduced forms. These transformations highlight the complex behavior of purine compounds under different chemical conditions, which could be relevant for modifying the structure and properties of the specified compound (Armarego & Reece, 1976).
Biological Activity and Applications
- Analogues based on purine structures, such as the substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, have been synthesized and shown to exhibit anti-inflammatory activity in models of chronic inflammation. This suggests that purine derivatives, depending on their substitution pattern, could have potential therapeutic applications (Kaminski et al., 1989).
Propiedades
IUPAC Name |
3-benzyl-7-methyl-9H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)17(13(20)15-11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRZSXBOIJJXNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)NC2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502726 |
Source


|
| Record name | 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
CAS RN |
72816-95-6 |
Source


|
| Record name | 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

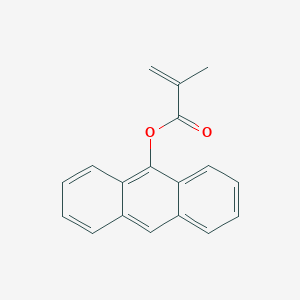
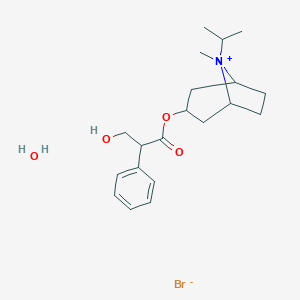
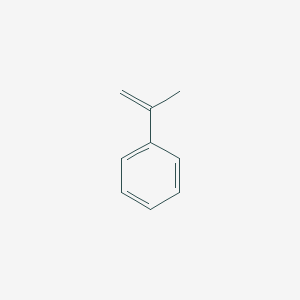
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)

